Cas no 129299-72-5 (Pyrido[1,2-a]indol-6(7H)-one,8,9-dihydro-10-methyl-7-[(4-methyl-1H-imidazol-5-yl)methyl]-)
![Pyrido[1,2-a]indol-6(7H)-one,8,9-dihydro-10-methyl-7-[(4-methyl-1H-imidazol-5-yl)methyl]- structure](https://it.kuujia.com/scimg/cas/129299-72-5x500.png)
129299-72-5 structure
Nome del prodotto:Pyrido[1,2-a]indol-6(7H)-one,8,9-dihydro-10-methyl-7-[(4-methyl-1H-imidazol-5-yl)methyl]-
Pyrido[1,2-a]indol-6(7H)-one,8,9-dihydro-10-methyl-7-[(4-methyl-1H-imidazol-5-yl)methyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Pyrido[1,2-a]indol-6(7H)-one,8,9-dihydro-10-methyl-7-[(4-methyl-1H-imidazol-5-yl)methyl]-
- 10-Methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydropyrido[1,2-a]indol-6(7H)-one
- pyrido[1,2-a]indol-6(7H)-one, 8,9-dihydro-10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-
- 10-methyl-7-((5-methyl-1H-imidazol-4-yl)methyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one
- Pyrido[1,2-a]indol-6(7H)-one, 8,9-dihydro-10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-, (S)-
- (+)8,9-dihydro-10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[1,2-a]indol-6(7H)-one
- FK 1052
- PDSP1_000568
- L001431
- 8,9-dihydro-10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[1,2-a]-indol-6(7H)-one
- NS00015641
- Pyrido(1,2-a)indol-6(7H)-one, 8,9-dihydro-10-methyl-7-((5-methyl-1H-imidazol-4-yl)methyl)-
- 129299-72-5
- 8,9-Dihydro-10-dihydro-10-methyl-7-((5-methyl-4-imidazolyl)methyl)pyrido-(1-2a)-indol-6(7H)-one
- DTXSID50861300
- NSC_125368
- SCHEMBL1021975
- 8,9-dihydro-10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl] pyrido[1,2-a]indol-6(7H)-one
- CAS_125368
- (+/-)8,9-dihydro-10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[1,2-a]indol-6(7H)-one
- 8,9-dihydro-10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[1,2-a]indol-6(7H)one
- BDBM84928
- AEKQMJRJRAHOAP-UHFFFAOYSA-N
- 8,9-Dihydro-10-methyl-7-((5-methyl-1H-imidazol-4-yl)methyl)pyrido(1,2-a)indol-6(7H)-one
- PDSP2_000566
- (+)8,9-dihydro-10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[1,2-a]indol-6(7H)-on
- 8,9-dihydro-10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[1,2-a]indol-6(7H)-one
- 129299-89-4
-
- Inchi: InChI=1S/C18H19N3O/c1-11-14-5-3-4-6-17(14)21-16(11)8-7-13(18(21)22)9-15-12(2)19-10-20-15/h3-6,10,13H,7-9H2,1-2H3,(H,19,20)
- Chiave InChI: AEKQMJRJRAHOAP-UHFFFAOYSA-N
- Sorrisi: CC1N=CNC=1CC1CCC2N(C3=CC=CC=C3C=2C)C1=O
Proprietà calcolate
- Massa esatta: 292.14514
- Massa monoisotopica: 293.153
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 22
- Conta legami ruotabili: 2
- Complessità: 440
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.2
- Superficie polare topologica: 50.7Ų
Proprietà sperimentali
- Densità: 1.3
- Punto di ebollizione: 561.1°Cat760mmHg
- Punto di infiammabilità: 293.1°C
- Indice di rifrazione: 1.692
- PSA: 47.78
Pyrido[1,2-a]indol-6(7H)-one,8,9-dihydro-10-methyl-7-[(4-methyl-1H-imidazol-5-yl)methyl]- Letteratura correlata
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
3. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
129299-72-5 (Pyrido[1,2-a]indol-6(7H)-one,8,9-dihydro-10-methyl-7-[(4-methyl-1H-imidazol-5-yl)methyl]-) Prodotti correlati
- 1423024-70-7(N-5-(hydrazinecarbonyl)pyridin-3-ylacetamide)
- 96784-58-6(1-(3-Methyl-4-nitro-phenyl)-ethanone)
- 2138538-16-4(2-cyclopropyl-5-methylimidazo1,2-apyridine-3-sulfonyl chloride)
- 1806829-14-0(Ethyl 5-bromo-4-(difluoromethyl)-2-fluoropyridine-3-acetate)
- 2229339-17-5(2-chloro-4-(3-chloroprop-1-en-2-yl)-1-fluorobenzene)
- 1094377-07-7(4H-1,2,4-Triazole-4-acetic acid, 1,5-dihydro-3-(4-pyridinyl)-5-thioxo-, methyl ester)
- 425632-23-1(N-[1-[(4-Bromophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide)
- 871014-84-5(Glucametacin)
- 1361925-31-6(3-(2',5'-Dichloro-3-fluoro-biphenyl-2-yl)-acrylic acid)
- 235-27-8(1,2,3,4tetrazolo1,5-aquinoxaline)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
